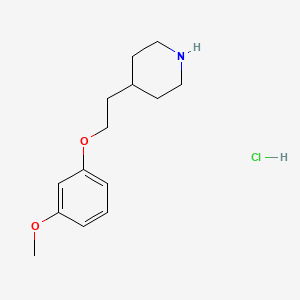

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Description

Properties

IUPAC Name |

4-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-3-2-4-14(11-13)17-10-7-12-5-8-15-9-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZGMXMRCQIMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aromatic Ether Intermediate

The initial stage involves the synthesis of the phenyl ether derivative, specifically 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether . This is typically achieved through nucleophilic aromatic substitution or Williamson ether synthesis, depending on the starting materials.

Phenol derivative (e.g., 3-methoxyphenol) reacts with an appropriate alkyl halide (e.g., 2-(4-piperidinyl)ethyl halide) in the presence of a base such as potassium carbonate or sodium hydride.

| Parameter | Value |

|---|---|

| Solvent | Acetone or DMF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Base | Potassium carbonate (K₂CO₃) |

- Williamson ether synthesis is favored for its high yield and regioselectivity when synthesizing phenyl ethers with complex substituents.

- The reaction efficiency depends on the reactivity of the halide and phenol derivatives, with chlorides being less reactive than bromides or iodides.

Formation of the Hydrochloride Salt

The free base 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is converted into its hydrochloride salt for stability and storage.

- Bubble dry HCl gas into a solution of the free base in a suitable solvent such as ether or ethanol.

- The reaction typically occurs at low temperature (0–5°C) to prevent decomposition.

- The resulting white solid is filtered, washed, and dried under vacuum.

- The salt formation process is straightforward and yields a stable, crystalline hydrochloride salt.

- Proper control of HCl addition prevents over-acidification and impurity formation.

Data Table Summarizing Preparation Methods

| Step | Method | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 3-Methoxyphenol, 2-(4-piperidinyl)ethyl halide | Acetone/DMF | 60–80°C, 12–24h | 85–95% | Regioselective, high yield |

| 2 | Catalytic Hydrogenation | Precursor with nitro or halogen groups | Ethanol | 40°C, 10–12h, 10–30 atm H₂ | 90–100% | Selective reduction to piperidine |

| 3 | Salt Formation | Free base + HCl | Ether/Ethanol | 0–5°C, HCl bubbling | Quantitative | Produces stable hydrochloride salt |

Additional Research Findings

- Patents and literature highlight the importance of controlling reaction parameters to optimize yield and purity.

- The use of Pd/C catalysis under hydrogen atmosphere is a common and efficient method for introducing the piperidinyl group.

- The final salt enhances compound stability, making it suitable for pharmaceutical applications.

Biological Activity

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride, a compound with the molecular formula C₁₄H₂₁ClN₁O₂ and a molecular weight of 235.32 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-methoxyphenol with 2-(4-piperidinyl)ethyl chloride under basic conditions, often utilizing solvents like dichloromethane or toluene. The reaction is facilitated by bases such as potassium carbonate or sodium hydroxide, leading to the formation of the desired ether compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group may form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Dopamine Receptor Modulation : It has been studied for its potential role as a dopamine receptor agonist, particularly affecting D3 receptors. This modulation can influence pathways related to mood regulation and neuropsychiatric disorders .

- Analgesic Properties : Preliminary studies suggest that compounds with similar structures may possess analgesic effects, making them candidates for pain management therapies.

- Antidepressant Activity : Some analogs have shown promise in animal models for their antidepressant-like effects, suggesting that this compound may also exhibit similar properties.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzyme activities, which is crucial for understanding its potential therapeutic applications. For instance, it has been shown to modulate the activity of certain cytochrome P450 enzymes, which are vital for drug metabolism .

In Vivo Studies

Animal studies have provided insights into the compound's efficacy and safety profile. For example, a study involving rodent models indicated that administration of the compound resulted in significant behavioral changes consistent with analgesic and antidepressant effects.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁ClN₁O₂ |

| Molecular Weight | 235.32 g/mol |

| Melting Point | 169.0 – 170.5 °C |

| Solubility | Soluble in organic solvents |

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₁₄H₂₂ClNO₂

- CAS Number : 1220031-84-4

- Molecular Weight : Approximately 235.33 g/mol

The compound features a methoxy group attached to a phenyl ring and a piperidine moiety linked through an ethyl ether bridge. Its unique structure allows for various interactions at the molecular level, making it valuable in biochemical research.

Common Synthetic Route:

-

Reactants :

- 3-Methoxyphenol

- 4-(Chloromethyl)piperidine

- Potassium carbonate (base)

- Dimethylformamide (solvent)

-

Procedure :

- Combine reactants in DMF.

- Heat the mixture under reflux.

- Purify the product.

- Convert to hydrochloride salt.

Scientific Research Applications

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Biochemical Probes : The compound is utilized to study interactions between small molecules and biological targets, aiding in the understanding of molecular mechanisms.

- Neuropharmacology : Research indicates its potential influence on neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting applications in mood and cognitive function studies.

Medicine

- Therapeutic Research : Investigated for its potential therapeutic effects in developing new drugs targeting neurological disorders such as depression and anxiety.

Material Science

- Development of New Materials : Used in the formulation of novel materials with specific chemical properties beneficial for industrial applications.

The compound exhibits various biological activities, particularly regarding receptor modulation within the central nervous system. Interaction studies have shown that it can influence receptor activity, indicating potential therapeutic applications in treating mood disorders and anxiety.

Key Findings from Case Studies:

Comparison with Similar Compounds

Substituent Variations in Piperidine Ethers

The position of substituents on the phenyl ring and the nature of the ether linkage significantly alter the compound’s properties. Key analogs include:

Key Observations :

- Positional Isomerism : The 2-methoxy isomer (CAS 614731-29-2) is commercially available for industrial applications, while the 3-methoxy variant remains less documented .

- Bulkier Groups : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl increases molecular weight (303.83 vs. ~270–280 for simpler analogs) and likely reduces water solubility .

- Ester vs. Ether Linkages : Nicotinate esters (e.g., 2-(4-piperidinyl)ethyl nicotinate HCl) may exhibit different hydrolysis kinetics compared to ethers, influencing bioavailability .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- 4-(Diphenylmethoxy)piperidine HCl: No reported water solubility, vapor pressure, or partition coefficients. Classified as harmful upon acute exposure with delayed effects .

- 2-(4-Piperidinyl)ethyl nicotinate HCl : Molecular weight 270.76; classified as an irritant .

- Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl : Industrial-grade purity (90%), supplied in bulk quantities .

Toxicological and Regulatory Profiles

Acute and Chronic Toxicity

Environmental and Regulatory Compliance

- 4-(Diphenylmethoxy)piperidine HCl : Listed under IECSC (China’s Existing Chemical Substance Inventory), requiring compliance with international safety standards (e.g., EPA, EFSA) .

- 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HCl : Available via verified suppliers on ECHEMI, indicating industrial-scale production but lacking detailed regulatory data .

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 4-piperidinyl ethanol derivatives with 3-methoxyphenyl halides in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at room temperature. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. Critical parameters include moisture-free conditions, stoichiometric control of reactants, and inert atmosphere to prevent side reactions .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR to verify methoxy (-OCH), piperidinyl, and ether linkages.

- IR Spectroscopy : Peaks at ~1100–1250 cm for ether (C-O-C) and ~2500–3000 cm for ammonium hydrochloride.

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H] and fragmentation patterns. Cross-validate with reference standards for accuracy .

Q. What are the optimal storage conditions to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the hydrochloride salt. Periodic stability testing via HPLC is advised to monitor degradation (e.g., demethylation of the methoxy group) .

Advanced Research Questions

Q. How can conflicting purity data from different analytical methods (e.g., HPLC vs. NMR) be resolved?

- Methodological Answer : Discrepancies often arise from undetected impurities (e.g., residual solvents, stereoisomers). Use orthogonal methods:

- HPLC-UV/ELSD : Quantify major and minor peaks with spiked impurity standards.

- qNMR : Quantify proton integrals relative to an internal standard (e.g., maleic acid).

- LC-MS/MS : Identify low-abundance impurities via fragmentation. Calibrate instruments using certified reference materials (e.g., tramadol hydrochloride impurities) for cross-validation .

Q. How to design experiments to investigate potential interactions with opioid or serotonergic receptors?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -naloxone for opioid receptors) in competitive binding studies with transfected HEK293 cells.

- Functional Assays : Measure cAMP inhibition (opioid) or calcium flux (serotonin receptors) using fluorometric assays. Include controls (e.g., naloxone for opioid antagonism) and validate selectivity via receptor subtype profiling .

Q. How to address inconsistencies in biological activity data across in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, blood-brain barrier penetration, and metabolite formation (e.g., demethylation via cytochrome P450).

- Dose-Response Calibration : Use logarithmic dilution series to identify therapeutic windows.

- Model Optimization : Compare multiple animal models (e.g., rodent vs. primate) and cell lines (e.g., CHO vs. SH-SY5Y) to account for species-specific receptor expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.